Benzquinamide Hydrochloride

Description

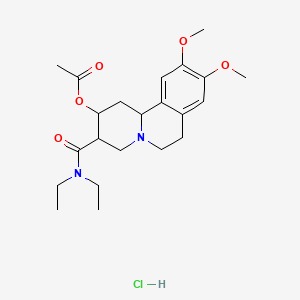

Structure

2D Structure

Properties

Key on ui mechanism of action |

The mechanism of action is not known, but presumably benzquinamide works via antagonism of muscarinic acetycholine receptors and histamine H1 receptors. LIKE PHENOTHIAZINES, IT APPARENTLY INHIBITS STIMULI @ CHEMORECEPTOR TRIGGER ZONE. HOWEVER, IN CONTRAST...INCR CARDIAC OUTPUT, BLOOD PRESSURE, & RESP HAVE BEEN NOTED BOTH EXPTL & CLINICALLY WITH BENZQUINAMIDE. /HCL/ |

|---|---|

CAS No. |

113-69-9 |

Molecular Formula |

C22H33ClN2O5 |

Molecular Weight |

441.0 g/mol |

IUPAC Name |

[(2R,3R,11bS)-3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate;hydrochloride |

InChI |

InChI=1S/C22H32N2O5.ClH/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25;/h10-11,17-19H,6-9,12-13H2,1-5H3;1H/t17-,18+,19-;/m1./s1 |

InChI Key |

KZLNXGBVFTWMPS-CVEUAIMDSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC.Cl |

Appearance |

Solid powder |

Color/Form |

CRYSTALS FROM DIISOPROPYL ETHER |

melting_point |

130-131.5 131.0 °C 130-131.5 °C 131°C |

Other CAS No. |

63-12-7 23844-24-8 113-69-9 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

STABLE UP TO 5 YR @ 25 °C & UP TO 6% RELATIVE HUMIDITY; LIGHT-SENSITIVE; STABLE IN SOLN BETWEEN PH 2 & 4 /HCL/ |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

enzquinamide benzquinamide hydrochloride benzquinamide, (2alpha,3beta,11balpha)-isomer Emite-con |

Origin of Product |

United States |

Foundational & Exploratory

Benzquinamide Hydrochloride: A Technical Receptor Binding Profile and In-depth Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzquinamide is a derivative of benzoquinolizine that has been historically utilized as an antiemetic agent, particularly in the prevention and treatment of postoperative nausea and vomiting. Its therapeutic effects are underpinned by a complex interaction with various neurotransmitter receptors. This document provides a comprehensive technical overview of the receptor binding profile of Benzquinamide Hydrochloride, detailing its affinity for dopaminergic and adrenergic receptors. It also addresses its reported interactions with histaminic and muscarinic cholinergic receptors. This guide is intended to serve as a resource for researchers and professionals in drug development, offering a consolidated repository of binding data, experimental methodologies, and associated signaling pathways.

Receptor Binding Affinity of this compound

The primary mechanism of action of Benzquinamide is attributed to its antagonist activity at several key G-protein coupled receptors. The available quantitative data on its binding affinities are summarized below.

Data Presentation: Quantitative Receptor Binding

| Receptor Family | Receptor Subtype | Binding Affinity (Ki) in nM | Species | Reference |

| Dopamine | D2 | 3964 | Human | [1] |

| D3 | 3592 | Not Specified | ||

| D4 | 574 | Not Specified | ||

| Adrenergic | α2A | 1365 | Not Specified | |

| α2B | 691 | Not Specified | ||

| α2C | 545 | Not Specified |

Note on Histamine H1 and Muscarinic Acetylcholine Receptors:

Experimental Protocols: Radioligand Binding Assays

The binding affinities (Ki values) for Benzquinamide at dopamine and adrenergic receptors are typically determined through competitive radioligand binding assays. The following is a generalized protocol representative of the methodology used for such determinations.

General Protocol for Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells expressing D2, D3, D4, α2A, α2B, or α2C receptors).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]-Spiperone for D2/D3/D4 receptors, [³H]-Rauwolscine for α2-adrenergic receptors).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: A buffer solution appropriate for the specific receptor (e.g., Tris-HCl buffer containing ions like MgCl₂).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand via filtration through glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Workflow:

Procedure:

-

Reaction Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the specific radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of Benzquinamide.

-

Determine the concentration of Benzquinamide that inhibits 50% of the specific binding of the radioligand (IC50 value) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Signaling Pathways

Benzquinamide exerts its pharmacological effects by antagonizing receptors that are coupled to specific intracellular signaling cascades. The primary receptors targeted by Benzquinamide, the D2-like dopamine receptors and the α2-adrenergic receptors, are predominantly coupled to inhibitory G-proteins (Gi/o).

Dopamine D2-like (D2, D3, D4) Receptor Signaling Pathway

The D2, D3, and D4 dopamine receptors are members of the D2-like receptor family. Upon activation by an agonist, these receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, Benzquinamide blocks these downstream effects.

α2-Adrenergic Receptor Signaling Pathway

Similar to the D2-like dopamine receptors, the α2-adrenergic receptors (α2A, α2B, and α2C) are also coupled to Gi/o proteins. Their activation by endogenous agonists like norepinephrine leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. Benzquinamide antagonizes this pathway, preventing the downstream cellular responses.

Conclusion

This compound exhibits a multi-receptor antagonist profile, with its most well-characterized interactions being with the D2-like family of dopamine receptors and the α2-adrenergic receptors. Its affinity for these receptors is in the mid-to-high nanomolar range. The antagonism of these Gi/o-coupled receptors likely contributes significantly to its antiemetic effects. While Benzquinamide is also reported to be an antagonist at histamine H1 and muscarinic acetylcholine receptors, the absence of quantitative binding data necessitates further investigation to fully elucidate the clinical significance of these interactions. The provided experimental framework and signaling pathway diagrams offer a foundational understanding for future research and drug development efforts involving compounds with similar receptor binding profiles.

References

Benzquinamide: A Dopamine Antagonist with a Complex Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Core Finding: Benzquinamide is a Dopamine D2-like Receptor Antagonist

Quantitative Receptor Binding Profile

Benzquinamide exhibits a broad receptor binding profile, with affinities spanning dopamine, histamine, and muscarinic acetylcholine receptors. The following table summarizes the available quantitative data on its binding affinities.

| Receptor Target | Ligand | Species | Assay Type | Binding Affinity (Ki/pKi) | Reference |

| Dopamine D2 | Benzquinamide | Human | Radioligand Binding | pKi = 5.4 | [1] |

Note: While qualitative statements regarding benzquinamide's antagonist activity at histamine H1 and muscarinic M1, M2, M4, and M5 receptors exist, specific quantitative binding affinity data (Ki or IC50 values) were not available in the reviewed literature.[2]

Experimental Protocols

The determination of benzquinamide's binding affinity for the dopamine D2 receptor was likely achieved through a competitive radioligand binding assay. While the specific protocol for benzquinamide has not been detailed in the available literature, a general methodology for such an assay is outlined below.

General Radioligand Binding Assay Protocol (Competitive Inhibition)

This protocol provides a framework for determining the binding affinity of a test compound (e.g., benzquinamide) for a target receptor (e.g., Dopamine D2).

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

-

Cell Membranes: A preparation of cell membranes expressing the human dopamine D2 receptor. This could be from a stable cell line (e.g., CHO or HEK293 cells) or from brain tissue known to have a high density of D2 receptors (e.g., striatum).

-

Radioligand: A high-affinity radiolabeled ligand for the D2 receptor (e.g., [³H]-Spiperone or [³H]-Raclopride).

-

Test Compound: Benzquinamide.

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., haloperidol or sulpiride) to determine non-specific binding.

-

Assay Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and ligand binding (e.g., Tris-HCl buffer).

-

Filtration Apparatus: A cell harvester or a multi-well filtration system with glass fiber filters.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (benzquinamide) in the assay buffer.

-

Prepare a solution of the radioligand at a concentration typically at or below its Kd value.

-

Prepare the cell membrane suspension at a concentration that provides a sufficient signal-to-noise ratio.

-

-

Incubation:

-

In a multi-well plate, add the cell membrane suspension, the radioligand solution, and either the assay buffer (for total binding), the non-specific binding control, or a dilution of the test compound.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. This separates the bound radioligand (retained on the filter) from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

Dopamine D2-like receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon activation by an agonist, these receptors typically inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, benzquinamide would be expected to block this dopamine-induced inhibition of adenylyl cyclase.

Putative Signaling Pathway of Benzquinamide at D2 Receptors

The following diagram illustrates the likely mechanism by which benzquinamide antagonizes dopamine D2 receptor signaling.

Caption: Benzquinamide antagonism at the D2 receptor.

Experimental Workflow for Assessing Functional Antagonism

To experimentally verify the functional antagonism of benzquinamide at D2 receptors, a cAMP assay could be employed.

Caption: Workflow for a functional cAMP assay.

Conclusion

The available pharmacological data indicates that benzquinamide is an antagonist of dopamine D2-like receptors. While its clinical use has been discontinued, its polypharmacological profile, encompassing dopamine, histamine, and muscarinic receptors, makes it an interesting tool for researchers studying the interplay of these neurotransmitter systems, particularly in the context of emesis and central nervous system disorders. Further research is warranted to fully elucidate its binding kinetics and functional effects at each of its targets, which could provide valuable insights for the development of novel therapeutics with specific multi-receptor profiles.

References

A Technical Guide to the Adrenergic Receptor Activity of Benzquinamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzquinamide is a pharmaceutical agent historically utilized as an antiemetic.[1][2][3][4] While its clinical use has been discontinued, its pharmacological profile continues to be of interest for research purposes, particularly its interaction with various neurotransmitter receptors. This document provides a detailed technical overview of the adrenergic receptor activity of Benzquinamide Hydrochloride, focusing on its antagonist properties at α2-adrenergic receptor subtypes. The information presented herein is intended to support further research and drug development efforts by providing comprehensive data, experimental context, and visual representations of its mechanism of action.

Core Adrenergic Receptor Activity

Benzquinamide has been identified as an antagonist of α2-adrenergic receptors.[3][5] It exhibits differential binding affinity across the three primary subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C.[3][5][6][7] This antagonistic activity is a key component of its pharmacological profile. Notably, some historical literature has associated Benzquinamide with histamine H1 and muscarinic acetylcholine receptors; however, more recent and specific studies have clarified its primary targets, emphasizing its role as an α2-adrenergic and dopamine D2-like receptor antagonist.[3] This guide will focus exclusively on its well-documented adrenergic receptor interactions.

Quantitative Data: Adrenergic Receptor Binding Profile

The binding affinity of this compound for human α2-adrenergic receptor subtypes has been quantified through competitive radioligand binding assays. The inhibition constants (Ki) represent the concentration of Benzquinamide required to occupy 50% of the receptors in the absence of the radioligand, providing a measure of the drug's binding potency. A lower Ki value indicates a higher binding affinity.

The data, summarized in Table 1, demonstrates that Benzquinamide has the highest affinity for the α2C subtype, followed by the α2B and α2A subtypes.[3][5][6]

Table 1: this compound Binding Affinities (Ki) for α2-Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α2A-Adrenergic | 1365 |

| α2B-Adrenergic | 691 |

| α2C-Adrenergic | 545 |

| Data sourced from Gregori-Puigjané, E., et al. (2012).[3] |

Signaling Pathways and Mechanism of Action

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that associate with the Gi/o heterotrimeric G-protein.[8] The canonical signaling pathway for these receptors involves the inhibition of adenylyl cyclase upon activation by an agonist (e.g., norepinephrine). This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA).

As an antagonist, Benzquinamide binds to the α2-adrenergic receptor but does not activate it. Instead, it competitively blocks the binding of endogenous agonists like norepinephrine, thereby preventing the initiation of this inhibitory signaling cascade. The result is a disinhibition of adenylyl cyclase, which can lead to a relative increase in cAMP levels compared to the agonist-stimulated state.

Experimental Protocols

The quantitative data presented in this guide are derived from in vitro radioligand competition binding assays. This section outlines the typical methodology for such an experiment.

Objective

To determine the binding affinity (Ki) of this compound for a specific α2-adrenergic receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Materials

-

Receptor Source: Membranes from a stable cell line (e.g., HEK-293 or CHO) heterologously expressing the recombinant human α2A, α2B, or α2C adrenergic receptor.

-

Radioligand: A high-affinity radiolabeled antagonist for α2 receptors, such as [3H]Rauwolscine or [3H]Yohimbine.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity α2 antagonist (e.g., unlabeled Yohimbine) to determine non-specific binding.

-

Assay Buffer: Typically a Tris-HCl buffer with physiological pH and ionic strength.

-

Instrumentation: Scintillation counter, filter plates (e.g., 96-well glass fiber), and a cell harvester.

Procedure

-

Preparation: Cell membranes expressing the target receptor are prepared and diluted in the assay buffer to a final concentration determined by prior receptor saturation experiments.

-

Assay Plate Setup: The assay is typically performed in a 96-well format.

-

Total Binding Wells: Contain cell membranes and the radioligand.

-

Non-specific Binding Wells: Contain cell membranes, the radioligand, and a saturating concentration of the non-specific binding control.

-

Competition Wells: Contain cell membranes, the radioligand, and varying concentrations of Benzquinamide.

-

-

Incubation: The assay plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

-

Termination and Harvesting: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound ligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on each filter, corresponding to the bound radioligand, is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data from the competition wells are plotted as the percentage of specific binding versus the log concentration of Benzquinamide.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of Benzquinamide that inhibits 50% of the specific radioligand binding).

-

The IC50 value is converted to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Summary and Conclusion

This compound is a potent antagonist at α2-adrenergic receptors, with a rank order of binding affinity of α2C > α2B > α2A.[3][5][6] Its mechanism involves the competitive blockade of Gi/o-coupled signaling pathways, preventing the agonist-mediated inhibition of adenylyl cyclase. The binding characteristics have been elucidated through standard in vitro pharmacological assays, specifically radioligand competition binding studies. This technical guide provides the core quantitative data and methodological context necessary for researchers and scientists to understand and further investigate the adrenergic pharmacology of Benzquinamide.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benzquinamide | Dosing and Uses | medtigo [medtigo.com]

- 5. Benzquinamide | Adrenergic Receptor | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. α2 adrenergic receptor — TargetMol Chemicals [targetmol.com]

- 8. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of Benzquinamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzquinamide Hydrochloride is an antiemetic agent previously utilized for the prevention and treatment of nausea and vomiting, particularly in the post-operative setting. While historically believed to exert its effects through antihistaminic and anticholinergic activities, more recent and definitive evidence has elucidated its primary mechanism of action as an antagonist of dopamine and α2-adrenergic receptors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to support further research and drug development efforts.

Mechanism of Action & Pharmacodynamics

Initial characterization of Benzquinamide suggested a pharmacological profile consistent with antihistaminic and mild anticholinergic properties[1][2]. However, subsequent research has redefined its primary mechanism of action. A pivotal study by Gregori-Puigjané et al. (2012) identified Benzquinamide as an antagonist of dopamine and α2-adrenergic receptors through a chemoinformatic approach followed by experimental validation[3][4]. This more recent and specific data suggests that the antiemetic effects of Benzquinamide are likely mediated through the antagonism of these receptors in the chemoreceptor trigger zone and other relevant areas of the central nervous system.

Dopaminergic and Adrenergic Receptor Antagonism

Benzquinamide has been shown to bind to and antagonize multiple dopamine and α2-adrenergic receptor subtypes. The binding affinities (Ki) for these receptors have been experimentally determined and are summarized in the table below. The antagonism of D2 receptors, in particular, is a well-established mechanism for producing antiemetic effects[5][6]. The α2-adrenergic antagonism may also contribute to its overall pharmacological effects.

Historical Perspective: Histamine H1 and Muscarinic Receptor Activity

Older literature frequently describes Benzquinamide as a histamine H1 and muscarinic acetylcholine receptor antagonist[1][2][7]. While it may possess some activity at these receptors, the more recent and quantitative data point towards dopamine and adrenergic receptors as its primary targets[3][4]. It is plausible that early classifications were based on less specific functional assays or that its activity at these receptors is significantly lower than at its primary targets.

P-Glycoprotein Inhibition

In addition to its receptor antagonist activity, Benzquinamide has been shown to inhibit P-glycoprotein (P-gp) mediated drug efflux[8][9]. This action can potentiate the cytotoxicity of anticancer agents in multidrug-resistant cells, suggesting a potential, though largely unexplored, application in oncology.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Receptor Binding Affinities (Ki)

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D2 | 4,369 | [4] |

| Dopamine D3 | 3,592 | [4] |

| Dopamine D4 | 574 | [4] |

| α2A-Adrenergic | 1,365 | [4] |

| α2B-Adrenergic | 691 | [4] |

| α2C-Adrenergic | 545 | [4] |

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Route of Administration | Reference |

| Bioavailability | 33-39% | Oral (capsule), Rectal (suppository) | [7] |

| Protein Binding | 58% | - | [7] |

| Elimination Half-life | 40 minutes | - | [7] |

| Metabolism | Hepatic | - | [7] |

Experimental Protocols

The following section provides a detailed methodology for a competitive radioligand binding assay, a standard method for determining the binding affinity of a compound for a specific receptor. This protocol is a synthesized representation based on established methodologies for dopamine, histamine, and muscarinic receptor binding assays[1][7][10][11][12][13][14][15][16][17][18].

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific G-protein coupled receptor (e.g., Dopamine D2 receptor).

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human receptor of interest (e.g., HEK293 cells expressing D2 receptors).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the receptor of interest (e.g., [³H]-Spiperone for D2 receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the receptor of interest (e.g., Haloperidol for D2 receptors).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Cell Harvester.

-

Scintillation Counter.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer to a desired protein concentration (determined by a protein assay such as the Bradford or BCA assay).

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add assay buffer, a fixed concentration of radioligand, and the cell membrane preparation.

-

Non-specific Binding: Add assay buffer, a fixed concentration of radioligand, a high concentration of the non-specific binding control, and the cell membrane preparation.

-

Competitive Binding: Add assay buffer, a fixed concentration of radioligand, varying concentrations of this compound (typically in a serial dilution), and the cell membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathways of this compound and a typical experimental workflow.

Caption: Proposed signaling pathway for Benzquinamide's antagonism of the Dopamine D2 receptor.

Caption: Proposed signaling pathway for Benzquinamide's antagonism of the α2-Adrenergic receptor.

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

This compound is an antiemetic whose pharmacological profile is primarily defined by its antagonist activity at dopamine D2, D3, and D4 receptors, as well as α2-adrenergic receptors. While historically considered an antihistamine and anticholinergic, current evidence points to a dopaminergic and adrenergic mechanism of action. Its pharmacokinetic profile is characterized by incomplete oral and rectal bioavailability and a short elimination half-life. The provided data, experimental protocols, and pathway visualizations offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of Benzquinamide's pharmacology and potentially informing the development of new therapeutic agents.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Antiemetic specificity of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identifying mechanism-of-action targets for drugs and probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dopamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review of Dopamine Antagonists for Nausea and Vomiting in Palliative Care Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High Density Receptor-Ligand Binding Assays [sigmaaldrich.cn]

- 14. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]

- 15. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. bmglabtech.com [bmglabtech.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Central Nervous System Effects of Benzquinamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzquinamide hydrochloride is a derivative of benzoquinolizine that has been historically utilized as an antiemetic agent, particularly in the management of postoperative nausea and vomiting. While its clinical use has been discontinued, its pharmacological profile presents a case study in multi-target receptor engagement within the central nervous system (CNS). This technical guide provides a comprehensive overview of the CNS effects of this compound, detailing its mechanism of action, receptor binding affinities, and observed physiological and behavioral consequences. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and visualizes key pathways to serve as a resource for researchers in neuropharmacology and drug development.

Introduction

This compound was developed in the 1960s and introduced as an antiemetic. Its primary indication was for the prevention and treatment of nausea and vomiting associated with anesthesia and surgery.[1] The drug was administered intramuscularly or intravenously.[1] Despite its efficacy, it was eventually discontinued for commercial reasons.[2] This guide revisits the neuropharmacology of Benzquinamide, focusing on its interactions with various CNS receptors and the resultant physiological and behavioral effects.

Mechanism of Action and Receptor Binding Profile

The mechanism of action of this compound is complex, involving antagonism at multiple neurotransmitter receptors. There is conflicting information in publicly available databases regarding its activity at histamine and muscarinic receptors. However, quantitative binding data points towards dopamine and adrenergic receptors as the primary sites of action.

Dopamine Receptor Antagonism

Benzquinamide exhibits antagonist activity at dopamine D2, D3, and D4 receptors. This action is believed to contribute to its antiemetic effects by blocking dopamine signaling in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[3]

Adrenergic Receptor Antagonism

The compound also acts as an antagonist at α2-adrenergic receptors (α2A, α2B, and α2C subtypes).[4] This interaction may contribute to some of its cardiovascular side effects, such as initial hypotension followed by reflex tachycardia.[4]

Histamine and Muscarinic Receptor Activity: A Point of Contention

Several sources describe Benzquinamide as possessing antihistaminic (H1) and mild anticholinergic (muscarinic) properties, which are thought to contribute to its sedative and antiemetic effects.[1][3] However, a notable source explicitly states that Benzquinamide has been "mistakenly identified as an antagonist of histamine H1 receptors and M1-5 muscarinic acetylcholine receptors (mAChRs)".[4] This guide presents the available quantitative data, which currently does not include binding affinities for histamine or muscarinic receptors, to encourage a data-driven understanding of its pharmacological profile.

Quantitative Receptor Binding Data

The following table summarizes the available quantitative data on the binding affinities of this compound for various CNS receptors. All data is presented as inhibition constants (Ki) in nanomolar (nM) units.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine Receptors | ||

| D2 | 4,369 | [4] |

| D3 | 3,592 | [4] |

| D4 | 574 | [4] |

| α2-Adrenergic Receptors | ||

| α2A | 1,365 | [4] |

| α2B | 691 | [4] |

| α2C | 545 | [4] |

Central Nervous System Effects

Benzquinamide's interactions with multiple receptor systems result in a range of CNS effects, with sedation being the most prominent.

Sedation

Sedation and drowsiness are commonly reported side effects of Benzquinamide administration.[2] The sedative properties are likely a consequence of its antagonist activity at dopamine and/or α2-adrenergic receptors, which can lead to a general depression of CNS activity. The potential contribution of antihistaminic effects remains debated due to the conflicting receptor binding information.

Antiemetic Effect

The primary therapeutic effect of Benzquinamide is the prevention and treatment of nausea and vomiting. This is primarily attributed to its antagonism of dopamine D2 receptors in the chemoreceptor trigger zone.

Effects on Conditioned Avoidance Response

Preclinical studies in dogs have shown that Benzquinamide inhibits conditioned avoidance responses.[4] This effect is often used as a behavioral screen for antipsychotic-like activity, suggesting that Benzquinamide's dopamine receptor antagonism is sufficient to modulate complex behaviors.

| Behavioral Test | Species | Endpoint | ED50 | Reference |

| Conditioned Avoidance (Shuttle Box) | Dog | Inhibition of avoidance response | 2.77 mg/kg | [4] |

| Apomorphine-Induced Emesis | Dog | Inhibition of vomiting | 0.69 mg/kg | [4] |

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the CNS effects of compounds like Benzquinamide.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

-

Membrane Preparation: A tissue source rich in the target receptor (e.g., specific brain regions) is homogenized and centrifuged to isolate a membrane fraction containing the receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand known to bind to the target receptor and varying concentrations of the unlabeled test compound (e.g., Benzquinamide).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

Objective: To measure the extracellular levels of neurotransmitters in specific brain regions of a freely moving animal following drug administration.

General Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex) of an anesthetized animal. The animal is allowed to recover from surgery.

-

Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: As the aCSF flows through the probe, neurotransmitters from the extracellular space diffuse across the dialysis membrane into the aCSF. The resulting dialysate is collected at regular intervals.

-

Drug Administration: The test compound (Benzquinamide) is administered systemically (e.g., intraperitoneally or intravenously).

-

Neurochemical Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.

Conditioned Avoidance Response (CAR)

Objective: To assess the effect of a drug on the ability of an animal to learn and perform a response to avoid an aversive stimulus.

General Protocol (Shuttle Box for Dogs):

-

Apparatus: A two-compartment shuttle box with a gate or opening between the compartments. The floor of each compartment can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented before the unconditioned stimulus (US), the foot shock.

-

Training: The animal is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds), followed by the presentation of the US. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal does not move during the CS, the US is delivered until the animal escapes to the other compartment (escape response).

-

Testing: After stable avoidance behavior is established, the animal is treated with the test drug (Benzquinamide) or a vehicle control before the session.

-

Data Collection: The number of avoidance responses, escape responses, and failures to escape are recorded. A selective suppression of avoidance responses without affecting escape responses is indicative of antipsychotic-like activity.[4]

Signaling Pathways and Logical Relationships

The antagonist actions of Benzquinamide at D2 and α2-adrenergic receptors interrupt their respective signaling cascades.

Dopamine D2 Receptor Signaling Pathway

D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. By blocking these receptors, Benzquinamide prevents dopamine from exerting these inhibitory effects, thereby altering neuronal excitability and neurotransmitter release.

α2-Adrenergic Receptor Signaling Pathway

Similar to D2 receptors, α2-adrenergic receptors are Gi/o-coupled GPCRs. Their activation by norepinephrine typically leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. Benzquinamide's antagonism at these receptors blocks this inhibitory signaling.

Experimental Workflow for In Vivo Microdialysis

The following diagram illustrates the logical flow of an in vivo microdialysis experiment to assess the effect of Benzquinamide on neurotransmitter levels.

Conclusion

This compound is a pharmacologically complex agent with significant effects on the central nervous system. While its historical classification included antihistaminic and anticholinergic activities, current quantitative evidence points towards dopamine and α2-adrenergic receptor antagonism as its primary mechanisms of action. These interactions are responsible for its principal therapeutic effect as an antiemetic, as well as its prominent sedative side effects. The conflicting reports on its full receptor binding profile highlight the importance of relying on quantitative binding data in neuropharmacological research. This technical guide provides a consolidated resource for understanding the CNS effects of Benzquinamide, offering valuable insights for researchers exploring multi-target drug action and the neurobiology of emesis and sedation. Further research to definitively elucidate its binding affinities at histamine and muscarinic receptors would be beneficial for a complete pharmacological characterization.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ligand-binding propeties of the muscarinic acetylcholine receptor in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPA receptors modulate dopamine release in the striatum, as measured by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

In Vivo Effects of Benzquinamide Hydrochloride on Emesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzquinamide Hydrochloride is a now-discontinued antiemetic agent that was historically used for the management of postoperative nausea and vomiting.[1] This technical guide provides a comprehensive overview of the in vivo effects of this compound on emesis, drawing from available clinical and preclinical data. The document details its presumed mechanism of action, summarizes clinical efficacy, and outlines generalizable experimental protocols for the in vivo assessment of antiemetic agents. Due to the discontinuation of the drug and the age of the primary research, specific quantitative preclinical data is limited in currently accessible literature. However, this guide synthesizes the available information to provide a valuable resource for researchers in the field of antiemetic drug development.

Introduction

Emesis, the forceful expulsion of gastric contents, is a complex physiological reflex coordinated by the central nervous system. It can be triggered by a variety of stimuli, including certain drugs, motion, and visceral irritation. The control of emesis is a critical aspect of patient care, particularly in the contexts of chemotherapy and postoperative recovery. This compound was developed as an antiemetic and is understood to exert its effects through multiple neurotransmitter systems. This guide will explore the in vivo evidence for its antiemetic properties.

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated but is presumed to involve the antagonism of multiple receptor types implicated in the emetic reflex.[2]

-

Dopamine D2 Receptor Antagonism: A key aspect of Benzquinamide's antiemetic effect is its ability to antagonize dopamine D2 receptors.[3] The chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem is rich in D2 receptors and plays a crucial role in detecting emetic substances in the bloodstream.[4][5] By blocking these receptors, Benzquinamide is thought to inhibit the signaling cascade that leads to the activation of the vomiting center in the medulla.[6] This is supported by evidence of its effectiveness against apomorphine-induced emesis in dogs, as apomorphine is a potent dopamine D2 receptor agonist.[3]

-

Muscarinic Acetylcholine Receptor Antagonism: Benzquinamide also exhibits anticholinergic properties through the antagonism of muscarinic acetylcholine receptors.[2] Muscarinic receptors are involved in the vestibular system and the nucleus tractus solitarius (NTS), both of which are integral to the emetic pathway.

-

Histamine H1 Receptor Antagonism: The compound possesses antihistaminic properties by blocking H1 receptors.[2] Histamine H1 receptors are also present in the NTS and the vestibular system and are known to play a role in motion sickness and other causes of emesis.

The multi-receptor antagonism of Benzquinamide suggests a broad spectrum of activity against various emetic stimuli.

Signaling Pathway Diagram

Caption: Presumed mechanism of Benzquinamide's antiemetic action.

In Vivo Efficacy Data

While detailed preclinical quantitative data is scarce in the accessible literature, clinical studies provide some insight into the in vivo antiemetic efficacy of this compound.

Clinical Data

A study investigating the dose-response relationship of intravenous this compound for the suppression of chemotherapy-induced emesis in 108 patients provides the most direct evidence of its efficacy.[7]

| Indication | Route of Administration | Daily Dose | Efficacy | Patient Population | Emetic Challenge |

| Chemotherapy-Induced Emesis | Intravenous Infusion | 300-500 mg | Antiemetic effect in ≥70% of cases | 108 patients | Cisplatin and/or doxorubicin regimens |

Table 1: Summary of Clinical Efficacy of Intravenous this compound in Chemotherapy-Induced Emesis.[7]

In contrast, a double-blind controlled trial evaluating oral Benzquinamide for the treatment of nausea and vomiting induced by 5-fluorouracil found it to be no more effective than a placebo.[8]

| Indication | Route of Administration | Daily Dose | Efficacy | Comparator |

| 5-Fluorouracil-Induced Nausea and Vomiting | Oral | 100 mg (3 times daily) | Equal to placebo | Placebo, Prochlorperazine (10 mg, 3 times daily) |

Table 2: Summary of Clinical Efficacy of Oral this compound.[8]

Experimental Protocols for In Vivo Antiemetic Screening

General Protocol: Apomorphine-Induced Emesis in Dogs

Objective: To assess the dose-dependent antiemetic efficacy of a test compound against apomorphine-induced emesis in dogs.

Animals: Healthy adult beagle dogs of either sex, acclimatized to the laboratory environment.

Materials:

-

Test compound (e.g., this compound)

-

Vehicle for test compound

-

Apomorphine Hydrochloride

-

Sterile saline for injection

Procedure:

-

Fasting: Dogs are fasted overnight with free access to water.

-

Group Allocation: Animals are randomly assigned to treatment groups (e.g., vehicle control, and multiple dose levels of the test compound). A minimum of 4-6 animals per group is recommended.[9]

-

Test Compound Administration: The test compound or vehicle is administered via a predetermined route (e.g., intramuscular, intravenous, or oral) at specified times before the emetic challenge.

-

Emetic Challenge: Apomorphine Hydrochloride is administered subcutaneously at a dose known to reliably induce emesis (e.g., 0.04-0.1 mg/kg).[10]

-

Observation: Each dog is observed continuously for a defined period (e.g., 1-2 hours) following the apomorphine challenge.

-

Data Collection: The following parameters are recorded:

-

Latency to the first emetic episode (retching or vomiting).

-

Total number of emetic episodes.

-

Number of retches and vomits.

-

-

Data Analysis: The data are analyzed to determine the percentage inhibition of emesis for each dose of the test compound compared to the vehicle control group. The ED50 (the dose that protects 50% of the animals from emesis) can be calculated.

Experimental Workflow Diagram

Caption: Generalized workflow for in vivo antiemetic screening.

Discussion and Conclusion

The available evidence indicates that this compound possesses antiemetic properties, likely mediated through the antagonism of dopamine D2, muscarinic, and histamine H1 receptors. Clinical data supports its efficacy when administered intravenously for the prevention of chemotherapy-induced emesis.[7] However, its oral formulation was found to be ineffective in a study on 5-fluorouracil-induced nausea and vomiting.[8]

The lack of detailed, publicly available preclinical data makes a thorough quantitative assessment of its in vivo antiemetic profile challenging. The provided experimental protocol outlines a standard method for evaluating antiemetic agents in a preclinical setting, which would be applicable for generating such data.

For researchers and drug development professionals, the case of Benzquinamide highlights the importance of multi-target antagonism in the development of broad-spectrum antiemetics. While the drug is no longer in clinical use, understanding its pharmacological profile can inform the development of new and more effective antiemetic therapies. Future research in this area could focus on compounds with optimized receptor affinity profiles to maximize efficacy and minimize side effects.

References

- 1. Benzquinamide - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Antiemetic specificity of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine receptors in emesis: Molecular mechanisms and potential therapeutic function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 6. m.youtube.com [m.youtube.com]

- 7. [Dose-response relationship of intravenous administration of this compound for suppression of cytostatic-induced emesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oral benzquinamide in the treatment of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. preclinical screening method of antiemetic drugs.pptx [slideshare.net]

- 10. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Pathways Modulated by Benzquinamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzquinamide hydrochloride is a drug historically utilized for its antiemetic properties. While its primary mechanisms of action are recognized as the antagonism of dopamine, α2-adrenergic, muscarinic acetylcholine, and histamine H1 receptors, a comprehensive understanding of its influence on downstream intracellular signaling pathways is not extensively documented in dedicated studies. This technical guide synthesizes available pharmacological data to elucidate the potential modulatory effects of this compound on critical cellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. This document provides a framework for future research by outlining detailed experimental protocols and visualizing the inferred signaling networks.

Introduction

Benzquinamide is a benzoquinolizine derivative that was previously marketed as an antiemetic agent. Its clinical efficacy is attributed to its antagonist activity at several G-protein coupled receptors (GPCRs). The modulation of these receptors can have far-reaching effects on intracellular signaling, influencing a myriad of cellular processes. This guide explores the established receptor targets of this compound and extrapolates its potential impact on key signaling pathways that are fundamental to cell proliferation, survival, and metabolism.

Pharmacodynamics: Receptor Binding Profile

This compound exhibits antagonist activity at multiple receptor sites. The binding affinities (Ki) for some of these receptors have been quantitatively determined, providing a basis for understanding its pharmacological profile.

Table 1: Quantitative Receptor Binding Data for Benzquinamide

| Receptor Target | Binding Affinity (Ki) [nM] | Reference |

| Dopamine D2 | 4,369 | [1] |

| Dopamine D3 | 3,592 | [1] |

| Dopamine D4 | 574 | [1] |

| α2A-Adrenergic | 1,365 | [1] |

| α2B-Adrenergic | 691 | [1] |

| α2C-Adrenergic | 545 | [1] |

Note: There is conflicting information in the literature regarding Benzquinamide's activity at histamine H1 and muscarinic acetylcholine receptors, with some sources stating it is an antagonist at these sites while others suggest this is a misidentification[1][2]. Further experimental validation is required.

Inferred Modulation of Downstream Signaling Pathways

Direct experimental evidence detailing the effects of this compound on intracellular signaling cascades is limited. However, based on its antagonism of specific receptors, we can infer its potential modulatory role in the following pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Antagonism of D2 dopamine receptors by other therapeutic agents has been shown to increase the phosphorylation and activation of Akt[3][4]. Therefore, it is plausible that Benzquinamide, through its action as a D2 receptor antagonist, may lead to an upregulation of Akt signaling.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is centrally involved in cell proliferation, differentiation, and survival. The receptors targeted by Benzquinamide are known to couple to this pathway:

-

α2-Adrenergic Receptors: Activation of α2-adrenergic receptors can lead to the phosphorylation of ERK1/2[5]. As an antagonist, Benzquinamide would be expected to inhibit this stimulation.

-

Muscarinic Acetylcholine Receptors: M3 muscarinic receptor activation is linked to the stimulation of the MAPK/ERK pathway. Consequently, antagonism by Benzquinamide could potentially inhibit this signaling cascade[6].

-

Histamine H1 Receptors: Histamine-induced activation of H1 receptors can lead to the phosphorylation of the Raf/MEK/ERK signaling cascade. An H1 antagonist would block this effect[7].

STAT3 Signaling Pathway

Currently, there is no direct or inferred evidence from the reviewed literature to suggest that this compound significantly modulates the STAT3 signaling pathway.

Visualization of Signaling Pathways

The following diagrams illustrate the potential points of intervention for this compound within key cellular signaling pathways.

Proposed Experimental Protocols

To validate the inferred modulatory effects of this compound, the following experimental protocols are proposed.

Radioligand Binding Assay for Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for its target receptors.

Methodology:

-

Cell Culture and Membrane Preparation: Culture a cell line (e.g., HEK293) stably expressing the human receptor of interest (e.g., Dopamine D2). Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Assay: In a 96-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors) and a range of concentrations of this compound.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Benzquinamide concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation[8][9].

Western Blotting for Phosphorylated Akt and ERK

This protocol is designed to assess the effect of this compound on the activation state of key signaling proteins.

Methodology:

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., PC-12 for α2-adrenergic receptors) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified time. In some experiments, co-treat with a known agonist for the receptor of interest to assess the antagonistic effect of Benzquinamide.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of Akt (e.g., p-Akt Ser473, total Akt) and ERK (e.g., p-ERK Thr202/Tyr204, total ERK).

-

Detection: After incubation with appropriate HRP-conjugated secondary antibodies, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the activation status of Akt and ERK[10][11][12].

Conclusion

While this compound is a well-established antagonist of several key GPCRs, its direct impact on downstream cellular signaling pathways such as PI3K/Akt and MAPK/ERK has not been explicitly studied. Based on the known signaling consequences of antagonizing its target receptors, it is hypothesized that Benzquinamide may modulate these critical pathways. The experimental protocols outlined in this guide provide a robust framework for investigating these potential effects, which could uncover novel pharmacological properties of this compound and inform future drug development efforts. Further research is warranted to definitively characterize the intracellular signaling signature of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Involvement of the H1 histamine receptor, p38 MAP kinase, MLCK, and Rho/ROCK in histamine-induced endothelial barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Akt Signaling by D2 and D3 Dopamine Receptors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Akt signaling by D2 and D3 dopamine receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alpha(2)-Adrenergic receptors activate MAPK and Akt through a pathway involving arachidonic acid metabolism by cytochrome P450-dependent epoxygenase, matrix metalloproteinase activation and subtype-specific transactivation of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]

Early Preclinical Studies of Benzquinamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzquinamide hydrochloride is a benzoquinolizine derivative that was developed as an antiemetic and sedative agent. Its clinical use has been largely discontinued, but an examination of its early preclinical data provides valuable insights into its pharmacological profile. This technical guide synthesizes available information on the early preclinical studies of this compound, focusing on its mechanism of action, pharmacokinetics, and toxicology in animal models. Due to the limited availability of full-text early publications, some data presented herein is based on summaries and abstracts of foundational studies.

Mechanism of Action

This compound's primary mechanism of action was initially attributed to its antihistaminic and mild anticholinergic properties.[1][2] However, subsequent research has revealed a more complex pharmacological profile, suggesting interactions with other receptor systems that may contribute to its antiemetic and sedative effects.

Receptor Binding Profile:

Emerging evidence suggests that benzquinamide also interacts with adrenergic and dopaminergic receptors. Specifically, it has been shown to bind to α2A, α2B, and α2C adrenergic receptors, as well as dopamine D2 receptors.[1] This multi-receptor activity may explain its broader pharmacological effects beyond what would be expected from a simple antihistamine or anticholinergic agent.

Signaling Pathways

The antiemetic and sedative effects of Benzquinamide likely result from the modulation of several signaling pathways.

Caption: Proposed multi-target mechanism of action for this compound.

Pharmacokinetics

A pivotal early study by Wiseman, Schreiber, and Pinson in 1964 investigated the distribution, excretion, and metabolism of Benzquinamide in rats and dogs.[3] While the full quantitative data from this study is not widely available, the abstract provides key qualitative insights.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Benzquinamide is rapidly absorbed following oral administration in both rats and dogs.[3]

-

Distribution: The drug is widely distributed throughout the tissues of experimental animals.[3]

-

Metabolism: The primary route of elimination is through metabolism.[3]

-

Excretion: Metabolites are excreted in both urine and feces.[3]

Table 1: Summary of Preclinical Pharmacokinetic Parameters (Illustrative)

| Parameter | Rat | Dog |

| Route of Administration | Oral, Intravenous | Oral, Intravenous |

| Time to Peak Plasma Concentration (Tmax) | Data not available | Data not available |

| Peak Plasma Concentration (Cmax) | Data not available | Data not available |

| Area Under the Curve (AUC) | Data not available | Data not available |

| Elimination Half-life (t½) | Data not available | 30-40 minutes[3] |

| Primary Route of Elimination | Metabolism | Metabolism |

| Primary Excretion Route | Urine and Feces | Urine and Feces |

Experimental Protocols

Pharmacokinetic Study Workflow (Generalized)

A typical preclinical pharmacokinetic study to obtain the data in Table 1 would follow this general workflow:

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Methodology for a Typical Rodent Pharmacokinetic Study:

-

Animal Model: Male and female Sprague-Dawley rats.

-

Dosing:

-

Intravenous (IV) administration of a single dose of this compound via the tail vein.

-

Oral (PO) administration of a single dose via gavage.

-

-

Blood Sampling: Serial blood samples are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of Benzquinamide and its major metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated using non-compartmental analysis of the plasma concentration-time data.

Toxicology

Preclinical toxicology studies are essential to determine the safety profile of a new drug candidate. For a compound like Benzquinamide, these would have included acute and repeated-dose toxicity studies in rodent and non-rodent species.

Table 2: Summary of Preclinical Toxicology Endpoints (Illustrative)

| Study Type | Species | Key Endpoints |

| Acute Toxicity | Mouse, Rat | LD50, Clinical signs of toxicity, Gross necropsy findings |

| Repeated-Dose Toxicity (e.g., 28-day) | Rat, Dog | Clinical observations, Body weight changes, Food consumption, Hematology, Clinical chemistry, Urinalysis, Organ weights, Histopathology |

Experimental Protocols

Acute Toxicity Study (LD50 Determination - Generalized)

The following diagram illustrates a generalized workflow for determining the median lethal dose (LD50).

Caption: Generalized workflow for an acute toxicity (LD50) study.

Methodology for a Typical Rodent Acute Oral Toxicity Study:

-

Animal Model: Male and female Swiss albino mice or Wistar rats.

-

Dosing: A single oral dose of this compound is administered to different groups of animals at increasing dose levels.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.

-

Data Collection: The number of mortalities at each dose level is recorded.

-

LD50 Calculation: The LD50 value is calculated using a statistical method, such as the probit analysis.

Conclusion

The early preclinical evaluation of this compound characterized it as a rapidly absorbed and metabolized compound with a multi-receptor binding profile that includes histamine H1, muscarinic acetylcholine, α2-adrenergic, and dopamine D2 receptors. While specific quantitative data from these foundational studies are not readily accessible, the available information provides a framework for understanding its pharmacological and toxicological properties. This guide serves as a summary of the core preclinical knowledge of this compound for researchers and professionals in drug development.

References

Benzquinamide Hydrochloride: A Preclinical Exploration of its Potential as a Neuroleptic Agent

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Benzquinamide hydrochloride, a compound previously marketed as an antiemetic, has emerged as a molecule of interest for its potential neuroleptic properties. This technical guide provides a comprehensive overview of the existing preclinical data on benzquinamide, focusing on its pharmacological profile and behavioral effects relevant to antipsychotic activity. While clinical data in psychiatric populations is absent, this document consolidates the available in vitro and in vivo findings to offer a foundation for future research and development in the field of neuropsychopharmacology. The conflicting reports on its primary mechanism of action are critically examined, and the limited but significant evidence for its neuroleptic-like effects is presented. This guide aims to serve as a resource for scientists and drug development professionals interested in exploring the therapeutic potential of this compound as a novel neuroleptic agent.

Introduction

The landscape of antipsychotic drug development is continually evolving, with an ongoing search for novel chemical entities that offer improved efficacy and a more favorable side-effect profile compared to existing treatments.[1][2] Benzquinamide, a benzoquinolizine derivative, was first introduced for its antiemetic and sedative properties.[3] However, subsequent pharmacological investigations have revealed a receptor binding profile and behavioral effects that suggest a potential role as a neuroleptic agent. This whitepaper synthesizes the available preclinical data to provide a detailed technical guide on the neuroleptic potential of this compound.

Pharmacological Profile: A Tale of Two Mechanisms

A critical aspect of benzquinamide's pharmacology is the existing discrepancy in the literature regarding its primary mechanism of action. This section will present both perspectives to provide a complete picture of the current understanding.

The Dopaminergic and Adrenergic Hypothesis

The core of the neuroleptic hypothesis for benzquinamide lies in its reported antagonist activity at dopamine and adrenergic receptors. Antagonism of the dopamine D2 receptor is a hallmark of all clinically effective antipsychotic drugs.[4][5] Furthermore, modulation of adrenergic receptor activity is a feature of many atypical antipsychotics and can contribute to their overall therapeutic and side-effect profiles.

One pivotal study reported the following binding affinities (Ki) for benzquinamide:

| Receptor Subtype | Binding Affinity (Ki) in nM |

| Dopamine D2 | 4,369 |

| Dopamine D3 | 3,592 |

| Dopamine D4 | 574 |

| α2A-Adrenergic | 1,365 |

| α2B-Adrenergic | 691 |

| α2C-Adrenergic | 545 |

Table 1: this compound Receptor Binding Affinities. This table summarizes the reported antagonist binding affinities (Ki) of benzquinamide for various dopamine and adrenergic receptor subtypes.

Another study reported a pKi of 5.4 for the D2 dopamine receptor, which translates to a Ki of approximately 3981 nM.[6] This study also intriguingly noted a more potent inhibitory effect on cyclooxygenase COX-2 with a pIC50 of 8.3.[6] The significance of this COX-2 inhibition in the context of its potential neuroleptic effects is yet to be elucidated.

The reported antagonism at D2-like receptors, particularly D4, and at α2-adrenergic receptors provides a plausible pharmacological basis for antipsychotic activity.

The Muscarinic and Histaminic Hypothesis

In contrast to the dopaminergic hypothesis, several sources, including the DrugBank database, describe benzquinamide as a compound with antihistaminic and mild anticholinergic properties, presumably acting as an antagonist at muscarinic acetylcholine and histamine H1 receptors.[3] This pharmacological profile is more consistent with its established use as an antiemetic and sedative. It is crucial for future research to definitively resolve this discrepancy in the mechanism of action, as potent anticholinergic activity is generally considered undesirable for a neuroleptic agent due to potential cognitive side effects.

Preclinical Evidence of Neuroleptic Activity

The primary in vivo evidence supporting the potential of benzquinamide as a neuroleptic agent comes from a study evaluating its effect on the conditioned avoidance response (CAR). The CAR test is a well-established preclinical screen with high predictive validity for antipsychotic efficacy.[7][8] In this paradigm, a drug's ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus is indicative of antipsychotic-like activity.

| Preclinical Model | Species | Endpoint | Result (ED50) |

| Conditioned Avoidance Response | Dog | Inhibition of conditioned avoidance | 2.77 mg/kg |

Table 2: Preclinical Efficacy of this compound. This table presents the key preclinical finding supporting the neuroleptic potential of benzquinamide.

The reported ED50 of 2.77 mg/kg in dogs for inhibiting the conditioned avoidance response is a significant finding that warrants further investigation. However, to date, there is a conspicuous absence of data on benzquinamide in other standard preclinical models of psychosis. These models are crucial for building a comprehensive profile of a potential neuroleptic agent and include:

-

Catalepsy Tests: To assess the potential for extrapyramidal side effects (EPS).

-

Amphetamine-Induced Stereotypy: A model of dopamine hyperfunction.

-

Apomorphine-Induced Climbing: Another model sensitive to dopamine receptor blockade.[9][10][11][12]

The lack of data from these models represents a critical gap in our understanding of benzquinamide's neuroleptic profile.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of preclinical findings. Due to the limited publicly available information, a detailed protocol for the conditioned avoidance response study in dogs could not be fully reconstructed. However, a generalized workflow for such an experiment is provided below.

Conditioned Avoidance Response (CAR) Workflow

A typical CAR experiment involves training an animal to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding neutral stimulus (e.g., a light or a tone). The workflow can be visualized as follows:

Proposed Signaling Pathway of Neuroleptic Action

Assuming the dopaminergic and adrenergic hypothesis is correct, the neuroleptic action of benzquinamide would primarily involve the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway. This is the canonical mechanism of action for antipsychotic drugs, leading to a reduction in dopaminergic neurotransmission and the amelioration of psychotic symptoms.

Discussion and Future Directions

The preclinical data on this compound presents an intriguing but incomplete picture of its potential as a neuroleptic agent. The central challenge for the research community is to resolve the conflicting reports on its fundamental mechanism of action. A comprehensive receptor binding screen is imperative to definitively characterize its pharmacological profile.

Should the dopamine and adrenergic antagonist properties be confirmed, further preclinical studies are warranted to build a more robust efficacy and safety profile. These should include:

-

Dose-response studies in multiple preclinical models of psychosis: Including amphetamine-induced hyperlocomotion and stereotypy, and apomorphine-induced climbing.

-

Assessment of extrapyramidal side-effect liability: Utilizing catalepsy tests in rodents.

-

Evaluation of effects on negative and cognitive symptoms: Employing relevant animal models to explore a broader spectrum of antipsychotic activity.

-

Pharmacokinetic/pharmacodynamic (PK/PD) modeling: To establish the relationship between plasma concentrations, receptor occupancy, and behavioral effects.

The single positive result in a conditioned avoidance response model in dogs is a compelling starting point. However, without further corroborating evidence and a clear understanding of its mechanism of action, the path to clinical development remains uncertain.

Conclusion

This compound represents a potential, yet largely unexplored, avenue in the quest for novel neuroleptic agents. The existing preclinical data, though sparse, suggests a pharmacological profile that could be conducive to antipsychotic activity. This technical guide has summarized the current state of knowledge, highlighting both the promising evidence and the significant gaps that need to be addressed. It is our hope that this document will stimulate further research into this compound, ultimately clarifying its potential role in the treatment of psychotic disorders. The journey from a discontinued antiemetic to a potential novel antipsychotic is a long and challenging one, but for benzquinamide, the initial preclinical signposts suggest it is a path worth exploring.

References

- 1. Contrasting Typical and Atypical Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Typical antipsychotic - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. mdpi.com [mdpi.com]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]